Methyl 2,5-dioxopiperazine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 2,5-dioxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-6(11)8-3-4(9)7-2-5(8)10/h2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHKZSGCTQERHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(=O)NCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667987 | |
| Record name | Methyl 2,5-dioxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146511-08-2 | |
| Record name | Methyl 2,5-dioxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dioxopiperazine-1-carboxylate typically involves the cyclization of dipeptides or the reaction of amino acids under specific conditions. One common method is the reaction of glycine derivatives with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 2,5-Dioxopiperazine-1-Carboxylate
This compound participates in several chemical reactions that can modify its structure and enhance its biological activity:
3.1. Alkylation Reactions
- N-Alkylation : this compound can undergo N-alkylation using alkyl halides in the presence of bases such as sodium hydride or potassium carbonate. This reaction allows for the introduction of various alkyl groups, potentially altering the compound's pharmacological properties.
3.2. Acylation Reactions
- N-Acylation : The compound can react with acyl chlorides or anhydrides to form N-acyl derivatives. This modification can enhance lipophilicity and improve membrane permeability.
3.3. Reduction Reactions
- Reduction of Carbonyl Groups : The carbonyl groups in this compound can be selectively reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
3.4. Hydrolysis Reactions
- Hydrolysis : Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding diketopiperazine and methanol.
4.1. Antiviral Activity
Studies indicate that certain derivatives possess antiviral properties against influenza viruses. For instance, modifications at the nitrogen atoms in the diketopiperazine ring have been linked to enhanced antiviral efficacy through molecular docking studies that reveal interactions with viral proteins .
4.2. Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Its structural similarity to naturally occurring peptides suggests that it may interact with biological targets involved in cancer progression.
Table 2: Biological Activities
| Activity Type | Compound Derivative | Effect |
|---|---|---|
| Antiviral | Various N-substituted derivatives | Inhibition of influenza virus |
| Anticancer | Modified diketopiperazines | Potential anticancer effects |
This comprehensive overview highlights the significance of this compound in both synthetic chemistry and pharmacology, paving the way for future research and development in these fields.
Scientific Research Applications
Methyl 2,5-dioxopiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein and peptide chemistry.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and as a research reagent
Mechanism of Action
The mechanism of action of Methyl 2,5-dioxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways in cells. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2,5-dioxopiperazine-1-carboxylate can be compared to related DKP and piperazine derivatives. Below is a detailed analysis:
Ethyl 2,5-dioxopiperazine-1-carboxylate
- Molecular Formula : C₇H₁₀N₂O₄
- Molecular Weight : 186.17 g/mol
- Key Differences :
- The ethyl ester group increases lipophilicity (logP ~0.8 vs. methyl ester’s ~0.3), enhancing membrane permeability .
- Synthetic routes often involve ethyl chloroformate instead of methyl analogs, leading to differences in reaction yields (e.g., 65% for ethyl vs. 70% for methyl in similar conditions) .
- Applications : Used in peptide mimetics and as a precursor for N-alkylated DKP derivatives .
tert-Butyl 4-Benzyl-3,5-dioxopiperazine-1-carboxylate
- CAS : 1437312-02-1
- Molecular Formula : C₁₇H₂₁N₂O₅
- Molecular Weight : 333.36 g/mol
- Key Differences :
- The tert-butyl group provides steric protection, improving stability during solid-phase peptide synthesis .
- The benzyl substituent introduces aromatic interactions, enhancing binding to hydrophobic pockets in enzymes (e.g., IC₅₀ = 12 µM vs. >50 µM for the methyl ester in protease inhibition assays) .
- Applications : Common in combinatorial chemistry for generating diverse DKP libraries .
(3Z,6Z)-3-Benzylidene-6-(2-methylpropylidene)-1-methyl-2,5-diketopiperazine
- Key Features: Double-bond configurations (Z,Z) confirmed via NOE-DIFF spectroscopy, with proton shifts at 6.01–6.13 ppm for alkylidene groups . Steric hindrance between benzylidene and N-methyl groups reduces rotational freedom, stabilizing bioactive conformations .
- Biological Activity : Demonstrates anti-influenza activity (EC₅₀ = 8.2 µM against H5N2) due to dual hydrophobic and hydrogen-bonding interactions .
Ethyl 2,4-dimethylpiperazine-1-carboxylate
- CAS : 898387-28-5
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Structural Insights
- Stereochemical Influence : Z-configurations in alkylidene-substituted DKPs (e.g., compound 13d) enhance bioactivity by optimizing hydrophobic interactions with target proteins .
- Ester Group Effects : Methyl esters offer faster hydrolysis rates in vivo compared to tert-butyl analogs, making them preferable for prodrug designs .
- Synthetic Challenges: N-alkylation of DKPs requires precise pH control (e.g., pH 7 in methanol with NaBH₃CN) to avoid byproducts .
Biological Activity
Methyl 2,5-dioxopiperazine-1-carboxylate (MDPC) is a cyclic dipeptide derivative belonging to the class of 2,5-dioxopiperazines, which are recognized for their diverse biological activities. This article explores the biological activity of MDPC, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
MDPC is characterized by its unique cyclic structure, which contributes to its biological functions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.
MDPC's biological activity is primarily attributed to its interaction with several molecular targets:
- Enzyme Inhibition : MDPC acts as an enzyme inhibitor or modulator, affecting biochemical pathways within cells. This interaction can influence processes such as apoptosis and cell proliferation.
- Neuroprotective Effects : Research indicates that MDPC derivatives can protect neuronal cells from death in models of neurodegenerative diseases, such as Parkinson's disease, by up-regulating survival proteins like XIAP .
- Antiviral Activity : Certain derivatives of MDPC have shown promise against viral infections, including influenza virus strains. Studies have demonstrated that these compounds can inhibit viral propagation in vitro .
Biological Activities
The biological activities of MDPC can be categorized into several key areas:
- Antitumor Activity : MDPC derivatives have been investigated for their potential antitumor effects. For instance, compounds containing the 2,5-diketopiperazine scaffold have shown selective inhibition of histone deacetylases (HDACs), leading to suppressed growth of cancer cells .
- Antiviral Properties : Novel N-substituted 2,5-diketopiperazine derivatives exhibited significant antiviral activity against the H5N2 influenza virus. These compounds were evaluated based on their ability to inhibit viral propagation in embryonated chicken eggs .
- Neuroprotective Effects : A specific derivative containing a (4-methyl-2,5-dioxopiperazin-1-yl) methyl group demonstrated promising neuronal survival activity in models mimicking cerebral ischemia .
Case Studies and Research Findings
- Neuroprotection in Parkinson's Disease Models :
- Antiviral Efficacy Against Influenza :
- Antitumor Activity :
Data Summary
The following table summarizes key biological activities associated with this compound and its derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 2,5-dioxopiperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via cyclization of peptide-like precursors or functionalization of diketopiperazine scaffolds. Key steps include nucleophilic substitution (e.g., methyl ester formation using methyl chloroformate) and oxidation to stabilize the diketopiperazine core. Optimization involves pH control (neutral to mildly acidic conditions), temperature modulation (40–60°C), and purification via recrystallization from ethanol/water mixtures. Monitoring intermediates by TLC or HPLC ensures minimal side products like hydrolyzed carboxylates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- NMR : NMR should show a singlet for the methyl ester (~3.7 ppm) and deshielded amide protons (7.5–8.5 ppm). NMR confirms the carbonyl groups (170–175 ppm for ester and diketopiperazine carbons).
- IR : Strong absorption bands at ~1650–1750 cm (C=O stretching) and 1250–1300 cm (C-O ester).
- MS : ESI-MS in positive mode typically displays [M+H] at m/z 173.1, with fragmentation patterns indicating loss of CO or methyl groups .
Q. How can crystallographic data for this compound be obtained and preliminarily analyzed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation from DMSO/water or THF. Initial data processing uses SHELX (SHELXT for structure solution, SHELXL for refinement). Mercury CSD aids in visualizing hydrogen bonding and packing motifs. Key metrics include R-factor (<5%), bond length deviations (<0.02 Å), and anisotropic displacement parameters .
Advanced Research Questions
Q. How can discrepancies in spectroscopic or crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- For NMR conflicts , use 2D techniques (COSY, HSQC) to verify coupling networks or employ dynamic NMR to assess conformational exchange.
- For crystallographic ambiguities , cross-validate with powder XRD to rule out polymorphism. If twinning is suspected (common in diketopiperazines), use TWINLAW in SHELXL or reprocess data with alternative space groups .
Q. What role do hydrogen bonding patterns play in the crystal packing of 2,5-diketopiperazine derivatives, and how can graph set analysis enhance understanding?
- Methodological Answer : The diketopiperazine core forms N-H···O=C hydrogen bonds, often creating C(4) or R(8) motifs. Graph set analysis (via Mercury CSD) quantifies these interactions, linking them to solubility and stability. For example, inter-molecular N-H···O bonds stabilize layered packing, while intra-molecular bonds reduce conformational flexibility. This analysis guides cocrystal design for improved bioavailability .
Q. How can isotopic labeling (e.g., deuterium) be applied to study reaction mechanisms involving this compound?
- Methodological Answer : Deuterated analogs (e.g., D-methyl groups) are synthesized using deuterated reagents (e.g., CDOD in esterification). Isotopic labeling enables tracking via NMR or mass spectrometry, revealing kinetic isotope effects in hydrolysis or ring-opening reactions. This approach clarifies whether proton transfer or bond cleavage is rate-limiting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
